ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE
Overview
Description
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE: is an organic compound with the molecular formula C11H11FO2 It is a derivative of cinnamic acid, where the phenyl group is substituted with a fluorine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE typically involves the esterification of (2E)-3-(2-fluorophenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the double bond can yield the corresponding ethyl 3-(2-fluorophenyl)propanoate.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (2E)-3-(2-fluorophenyl)prop-2-enoic acid
Reduction: Ethyl 3-(2-fluorophenyl)propanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE depends on its specific application. In biological systems, the ester bond can be hydrolyzed by esterases to release the corresponding acid and ethanol. The fluorine atom can influence the compound’s reactivity and interaction with biological targets due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE can be compared with other similar compounds, such as:
ETHYL (2E)-3-(4-FLUOROPHENYL)PROP-2-ENOATE: Similar structure but with the fluorine atom at the para position, which can affect its reactivity and physical properties.
ETHYL (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE: Substitution of fluorine with chlorine can lead to differences in chemical behavior and biological activity.
ETHYL (2E)-3-(2-BROMOPHENYL)PROP-2-ENOATE:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVHDQJCFLRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.